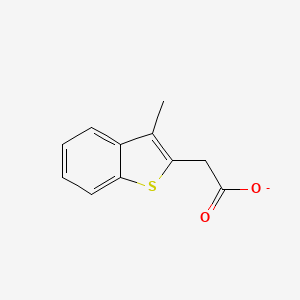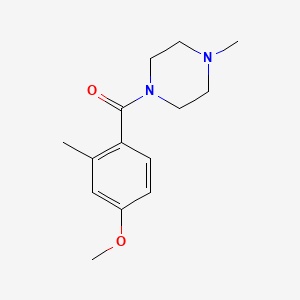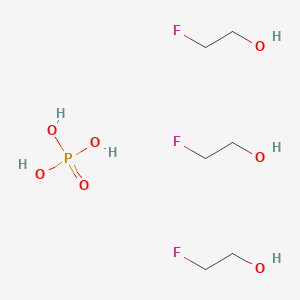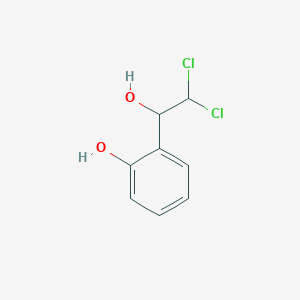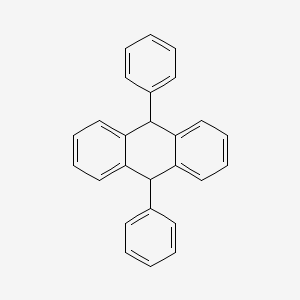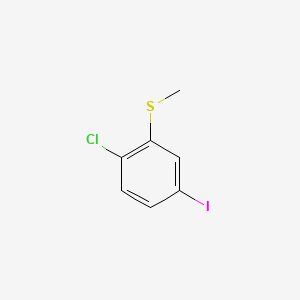
(2-Chloro-5-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-iodophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H6ClIS It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-iodophenyl)(methyl)sulfane typically involves the reaction of 2-chloro-5-iodophenol with methylthiolating agents under controlled conditions. One common method is the reaction of 2-chloro-5-iodophenol with methylthiolate in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloro-5-iodophenyl)(methyl)sulfane can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylthio group.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dehalogenated products or modified methylthio derivatives.
Scientific Research Applications
Chemistry: (2-Chloro-5-iodophenyl)(methyl)sulfane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: In biological research, this compound can be used to study the effects of halogenated and sulfur-containing organic molecules on biological systems. It may also be used in the development of new biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The unique structure of this compound may provide insights into the design of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2-Chloro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfur functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its biological activity.
Comparison with Similar Compounds
(2-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atom.
(2-Chloro-5-bromophenyl)(methyl)sulfane: Similar structure but with bromine instead of iodine.
(2-Chloro-5-fluorophenyl)(methyl)sulfane: Similar structure but with fluorine instead of iodine.
Uniqueness: (2-Chloro-5-iodophenyl)(methyl)sulfane is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The combination of halogen and sulfur functional groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C7H6ClIS |
|---|---|
Molecular Weight |
284.55 g/mol |
IUPAC Name |
1-chloro-4-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
InChI Key |
ZOKCJCQCKXPJFG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
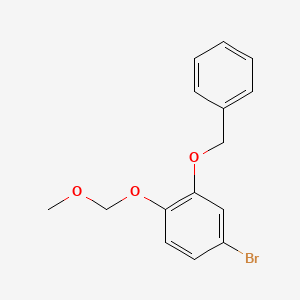
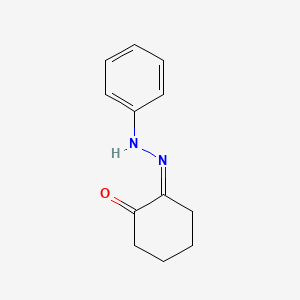
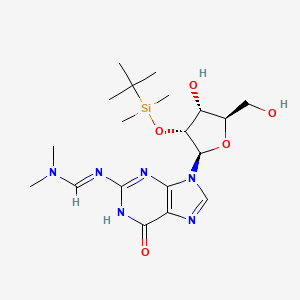
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
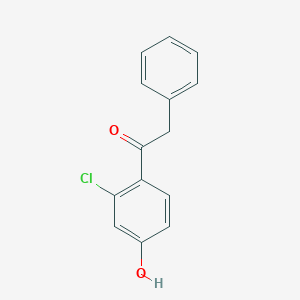
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
